3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and hydrophobicity, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutyl alcohol with a suitable nitrile precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired nitrile compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the pure product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorinated alkoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amines: From the reduction of the nitrile group.
Carboxylic acids: From the oxidation of the nitrile group.
Wissenschaftliche Forschungsanwendungen
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile is utilized in various scientific research fields:
Wirkmechanismus
The mechanism by which 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile exerts its effects is primarily through its interaction with molecular targets via its fluorinated alkoxy and nitrile groups. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications. The fluorine atoms enhance the compound’s hydrophobicity and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl acrylate: Used in similar applications but differs in its acrylate functional group.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with applications in polymer synthesis.
Uniqueness
3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propanenitrile is unique due to its combination of a fluorinated alkoxy group and a nitrile group, providing a balance of reactivity and stability that is advantageous in various chemical and industrial processes .
Eigenschaften
CAS-Nummer |
1365808-34-9 |
---|---|
Molekularformel |
C7H6F7NO |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
3-(2,2,3,3,4,4,4-heptafluorobutoxy)propanenitrile |
InChI |
InChI=1S/C7H6F7NO/c8-5(9,4-16-3-1-2-15)6(10,11)7(12,13)14/h1,3-4H2 |
InChI-Schlüssel |
SZHXPEFRVRVYAF-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCC(C(C(F)(F)F)(F)F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.